molecular formula C6H13NO5 B1584351 beta-D-Glucosamine CAS No. 90-77-7

beta-D-Glucosamine

Cat. No.: B1584351
CAS No.: 90-77-7
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-IVMDWMLBSA-N
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Description

Beta-D-Glucosamine is an amino sugar derived from glucose, where one hydroxyl group is replaced by an amino group. It is a fundamental building block in the biosynthesis of glycosylated proteins and lipids. This compound is a key component of chitin and chitosan, which are found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine can be synthesized through the hydrolysis of chitin, which is obtained from the exoskeletons of crustaceans such as shrimp and crabs. The hydrolysis process typically involves the use of strong acids like hydrochloric acid at elevated temperatures . Enzymatic methods using chitinolytic enzymes such as chitinases and glucosaminidases are also employed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the chemical extraction of chitin from marine or fungal sources using strong acids. The extracted chitin is then hydrolyzed to yield this compound . Another method involves the fermentation of glucose using engineered microorganisms to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Glucosaminic acid: from oxidation.

    Glucosaminitol: from reduction.

    N-acetyl-beta-D-glucosamine: from acetylation.

Scientific Research Applications

Beta-D-Glucosamine has a wide range of applications in scientific research:

Mechanism of Action

Beta-D-Glucosamine exerts its effects by serving as a substrate for the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It helps maintain the structural integrity of cartilage by promoting the synthesis of these macromolecules. This compound also exhibits anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B, a key regulator of inflammation .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its fundamental role in the biosynthesis of glycosylated compounds and its wide range of applications in various fields.

Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-IVMDWMLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Alpha and beta forms are solids; [Merck Index], Solid
Record name Glucosamine
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Solubility

330 mg/mL
Record name Glucosamine
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Vapor Pressure

0.00000009 [mmHg]
Record name Glucosamine
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Mechanism of Action

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions.
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CAS No.

3416-24-8
Record name Glucosamine
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Record name Glucosamine
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Melting Point

88 °C
Record name Glucosamine
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Record name Glucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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